2-Phenyl-3-methylimidazo[1,2-b]thiazole
Description
2-Phenyl-3-methylimidazo[1,2-b]thiazole is a fused heterocyclic compound consisting of an imidazole ring condensed with a thiazole moiety. Its structure (SMILES: CC1=C(C2=CC=CC=C2)N=C3N1C=CS3, InChIKey: AYMDAFMHIPIUQI-UHFFFAOYSA-N) features a phenyl group at position 2 and a methyl group at position 3 of the imidazo[1,2-b]thiazole scaffold .
Synthetic routes to imidazo[1,2-b]thiazoles typically involve cyclocondensation reactions. For example, phenacyl bromide derivatives react with thiourea to form thiazole intermediates, which are subsequently treated with chloroacetic acid to yield imidazo[1,2-b]thiazoles . Modifications such as introducing phenyl and methyl substituents likely follow analogous pathways with tailored starting materials.
Properties
IUPAC Name |
3-methyl-2-phenylimidazo[1,2-b][1,2]thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2S/c1-9-12(10-5-3-2-4-6-10)13-11-7-8-15-14(9)11/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYMDIQCRURKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1SC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-3-methylimidazo[1,2-b]thiazole typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Recent developments of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b). One common method is the reaction of 2-aminobenzothiazole with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) under reflux conditions[{{{CITATION{{{2{Recent developments of imidazo 1,2- - RSC Publishing{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-3-methylimidazo[1,2-b]thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Scientific Research Applications
2-Phenyl-3-methylimidazo[1,2-b]thiazole has shown potential in various scientific research applications[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing. Its unique structure and properties make it a valuable compound in the following areas:
Chemistry: Used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Biology: Investigated for its biological activity, including antimicrobial and antiviral properties[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Medicine: Explored for its potential therapeutic applications, such as anticancer and anticonvulsant activities[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Industry: Utilized in the development of new materials and chemical processes[_{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing.
Mechanism of Action
The mechanism by which 2-Phenyl-3-methylimidazo[1,2-b]thiazole exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Recent developments of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlehtml/2023/md/d3md00019b). For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membranes[{{{CITATION{{{_2{Recent developments of imidazo 1,2- - RSC Publishing. The exact mechanism can vary depending on the specific application and target organism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Imidazo-Thiazole Family
Imidazo[1,2-b]thiazole derivatives share a fused bicyclic core but differ in substituents and ring-fusion patterns. Key analogues include:
Physicochemical Properties
- In contrast, hydroxymalonate derivatives of imidazo[2,1-b]thiazoles exhibit improved polarity .
- Hazard Profile : this compound is classified as a combustible solid (WGK 3) with acute oral toxicity (Category 4) and eye damage risks (Category 1) . Similar compounds (e.g., thiazolo-triazoles) lack explicit hazard data, suggesting variability in safety profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
